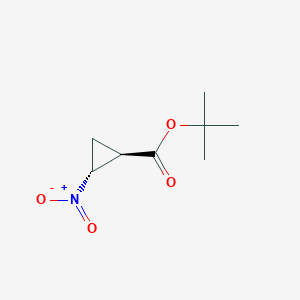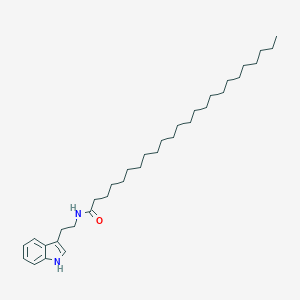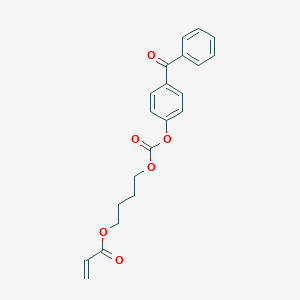
3,4-亚甲二氧基苯乙酸
描述
3,4-(Methylenedioxy)phenylacetic acid is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring and an acetic acid group attached to the 5th position of the benzodioxole ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
3,4-(Methylenedioxy)phenylacetic acid has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
3,4-(Methylenedioxy)phenylacetic acid can be synthesized through several methods. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with methanol, followed by hydrolysis to yield the desired acetic acid derivative . Another method involves the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the continuous flow Friedel–Crafts acylation reaction is often employed. This method offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up . The reaction typically involves the use of Brønsted or Lewis acids as catalysts.
化学反应分析
Types of Reactions
3,4-(Methylenedioxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Friedel–Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of bioactive molecules, pharmaceuticals, and agrochemicals .
作用机制
The mechanism of action of 1,3-benzodioxole-5-acetic acid varies depending on its application. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth by promoting auxin-related signaling pathways . In medicinal applications, it may inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Piperonylic acid (1,3-Benzodioxole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of an acetic acid group.
3,4-Methylenedioxybenzoic acid: Another derivative with a methylenedioxy group attached to a benzoic acid core.
Uniqueness
3,4-(Methylenedioxy)phenylacetic acid is unique due to its specific acetic acid substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized bioactive compounds and industrial chemicals .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLMCWNGKLROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182792 | |
| Record name | Benzo-1,3-dioxole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2861-28-1 | |
| Record name | 1,3-Benzodioxole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2861-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo-1,3-dioxole-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo-1,3-dioxole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Homopiperonylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73F6586V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of organotin(IV) derivatives of 3,4-(Methylenedioxy)phenylacetic acid?
A1: Organotin(IV) derivatives of 3,4-(Methylenedioxy)phenylacetic acid have shown potential as antitumor agents. Researchers synthesized triphenyltin and tri-n-butyltin 3,4-(methylenedioxy)phenylacetates, as well as the tetra-n-butylbis[3,4-(methylenedioxy)phenylacetato]distannoxane dimer. These compounds were then tested against a range of human tumor cell lines to evaluate their in vitro antitumor properties. [] You can find more details about the specific cell lines and results in the research paper itself.
Q2: Can you describe a synthetic route for 3,4-(Methylenedioxy)phenylacetic acid and comment on its efficiency?
A2: A convenient three-step synthesis of 3,4-(Methylenedioxy)phenylacetic acid starts with piperonaldehyde (heliotropin) as the initial material. [] The process involves reacting piperonaldehyde with methylsufinyl(methylthio)methane to form an intermediate, which is then converted to ethyl(3,4-methylenedioxyphenyl)acetate using CuCl2 catalysis. Finally, treatment with sodium hydroxide and acidification yields the desired 3,4-(Methylenedioxy)phenylacetic acid. This method boasts a total yield of 57.0% with a high purity of 98.6% as determined by HPLC. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)







![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)



